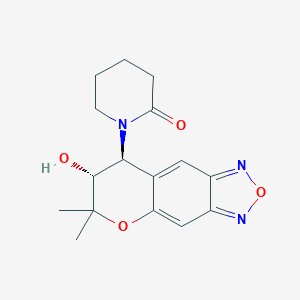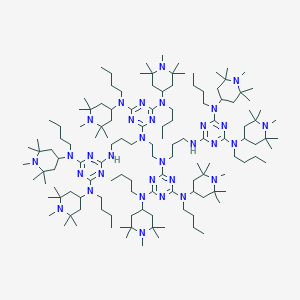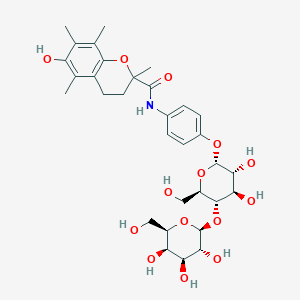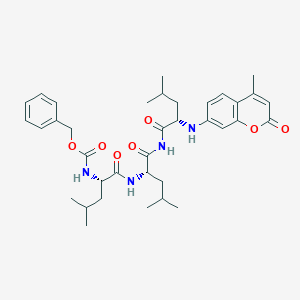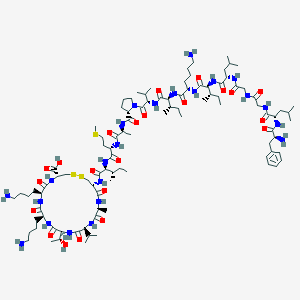
Ranalexin
描述
Ranalexin is a potent antimicrobial peptide derived from the skin of the American bullfrog, Rana catesbeiana. This peptide exhibits strong antimicrobial activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. It is part of the innate immune system of amphibians, providing a natural defense mechanism against microbial infections .
准备方法
Synthetic Routes and Reaction Conditions: The mature antimicrobial peptide ranalexin can be chemically synthesized using solid-phase peptide synthesis techniques. The coding sequence for this compound is often optimized for expression in Escherichia coli. The gene is cloned into an expression vector, such as pET32c (+), to produce a thioredoxin-ranalexin fusion protein. This fusion protein is then expressed in Escherichia coli BL21 (DE3) cells under optimized conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of genetically engineered Escherichia coli. The fusion protein is purified through affinity chromatography, and the this compound peptide is cleaved from the fusion partner using specific proteases. The final product is obtained after further purification steps, ensuring high purity and biological activity .
化学反应分析
Types of Reactions: Ranalexin primarily undergoes interactions with microbial cell membranes. It does not participate in traditional chemical reactions like oxidation or reduction but rather exerts its effects through electrostatic interactions with negatively charged phospholipids in microbial membranes .
Common Reagents and Conditions: The synthesis of this compound involves standard reagents used in peptide synthesis, such as protected amino acids, coupling agents, and cleavage reagents. The expression and purification processes require reagents like isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction, and affinity chromatography resins for purification .
Major Products Formed: The primary product of interest is the biologically active this compound peptide. During synthesis and expression, intermediate products like the fusion protein are also formed, which are subsequently processed to yield the final active peptide .
科学研究应用
Ranalexin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying antimicrobial mechanisms and peptide-membrane interactions.
Biology: Investigated for its role in innate immunity and its potential as a natural antimicrobial agent.
作用机制
Ranalexin exerts its antimicrobial effects by interacting with the microbial cell membrane. The peptide binds to the negatively charged phospholipids in the membrane, leading to the formation of pores or disruptions in the membrane structure. This results in leakage of cellular contents and ultimately cell death. The peptide’s cationic nature and amphipathic structure are crucial for its membrane-targeting activity .
相似化合物的比较
Magainin: Another antimicrobial peptide from amphibians with similar membrane-disrupting activity.
LL-37: A human antimicrobial peptide with broad-spectrum activity.
Danalexin: A derivative of ranalexin with improved pharmacokinetics and retention in the body.
Uniqueness of this compound: this compound stands out due to its strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Its rapid action and ability to disrupt microbial membranes make it a valuable candidate for developing new antimicrobial therapies .
属性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22R)-22-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-7,10-bis(4-aminobutyl)-13-[(1R)-1-hydroxyethyl]-19-methyl-6,9,12,15,18,21-hexaoxo-16-propan-2-yl-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C97H167N23O22S3/c1-19-55(12)76(118-88(132)68(45-52(6)7)106-73(123)48-102-72(122)47-103-83(127)67(44-51(4)5)111-82(126)62(101)46-61-32-23-22-24-33-61)92(136)109-65(36-27-30-41-100)86(130)117-78(57(14)21-3)94(138)115-75(54(10)11)96(140)120-42-31-37-71(120)90(134)105-58(15)80(124)107-66(38-43-143-18)87(131)116-77(56(13)20-2)93(137)112-69-49-144-145-50-70(97(141)142)113-85(129)63(34-25-28-39-98)108-84(128)64(35-26-29-40-99)110-95(139)79(60(17)121)119-91(135)74(53(8)9)114-81(125)59(16)104-89(69)133/h22-24,32-33,51-60,62-71,74-79,121H,19-21,25-31,34-50,98-101H2,1-18H3,(H,102,122)(H,103,127)(H,104,133)(H,105,134)(H,106,123)(H,107,124)(H,108,128)(H,109,136)(H,110,139)(H,111,126)(H,112,137)(H,113,129)(H,114,125)(H,115,138)(H,116,131)(H,117,130)(H,118,132)(H,119,135)(H,141,142)/t55-,56-,57-,58-,59-,60+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,74-,75-,76-,77-,78-,79-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOITZIGPJTCMQ-KCXFZFQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)C(C)C)C(C)O)CCCCN)CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)C(C)C)[C@@H](C)O)CCCCN)CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C97H167N23O22S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165963 | |
| Record name | Ranalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2103.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155761-99-2 | |
| Record name | Ranalexin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155761992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ranalexin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


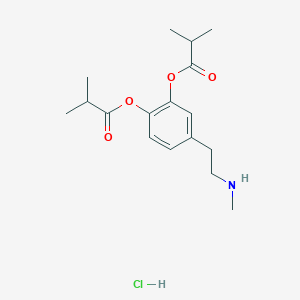
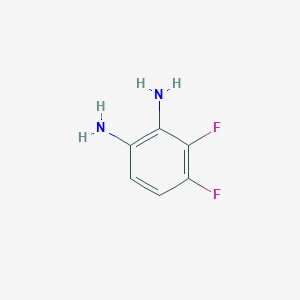
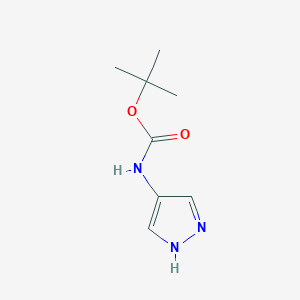
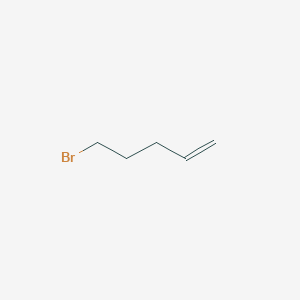
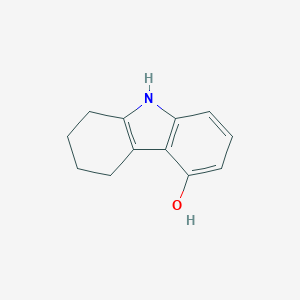
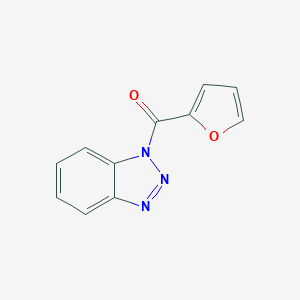
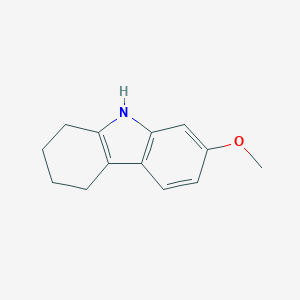
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
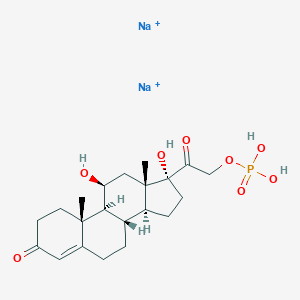
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
